(4Z)-4-(4-chloro-3-nitrobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated nitrophenyl group, a fluorinated phenyl group, and an oxazole ring
Preparation Methods
The synthesis of 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated nitrophenyl group: This step often involves the use of chlorinated nitrobenzene derivatives and suitable coupling reagents.
Addition of the fluorinated phenyl group: This can be done through nucleophilic substitution reactions using fluorinated benzene derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The chlorinated and fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-ONE include other oxazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of 4-[(Z)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H8ClFN2O4 |
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Molecular Weight |
346.69 g/mol |
IUPAC Name |
(4Z)-4-[(4-chloro-3-nitrophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8ClFN2O4/c17-11-6-5-9(8-14(11)20(22)23)7-13-16(21)24-15(19-13)10-3-1-2-4-12(10)18/h1-8H/b13-7- |
InChI Key |
BDRRTZCMNVAVSB-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2)F |
Origin of Product |
United States |
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